molecular formula C14H15FN4O2S B2835414 N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415461-87-7

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide

Cat. No.: B2835414
CAS No.: 2415461-87-7
M. Wt: 322.36
InChI Key: CREKDBVPTGIRCU-UHFFFAOYSA-N
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Description

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a fluorinated pyridine ring and a thiazole ring, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-4-methylpyridine-2-carboxamide is unique due to its combination of a fluorinated pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-7-5-10(16-6-9(7)15)12(20)18-14-17-8(2)11(22-14)13(21)19(3)4/h5-6H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREKDBVPTGIRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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